An In-depth Technical Guide to the Chemical Properties and Applications of Azido-PEG1 Linkers
An In-depth Technical Guide to the Chemical Properties and Applications of Azido-PEG1 Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Azido-PEG1 linkers. These heterobifunctional molecules are foundational tools in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to Azido-PEG1
Azido-PEG1 is not a single molecule but a class of chemical compounds characterized by a core structure containing a single ethylene (B1197577) glycol (PEG1) unit and a terminal azide (B81097) (-N₃) group. The azide serves as a versatile chemical handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][2] The other terminus of the PEG linker is functionalized with a variety of reactive groups, allowing for covalent attachment to a wide range of molecules. The short, hydrophilic PEG spacer enhances solubility and can provide optimal spacing for biological interactions.[3][4]
This guide will detail the properties of the most common Azido-PEG1 derivatives, including those with terminal acid, amine, alcohol, and a second azide group.
Core Chemical Properties
The versatility of Azido-PEG1 linkers stems from their bifunctional nature. The azide group provides a consistent reaction point for click chemistry, while the second functional group dictates its conjugation strategy to other molecules of interest.
Data Presentation: Quantitative Properties of Common Azido-PEG1 Derivatives
The following tables summarize the key quantitative data for several widely used Azido-PEG1 derivatives.
Table 1: Azido-PEG1-Acid
| Property | Value | Source(s) |
| Synonyms | Azido-PEG1-Carboxylic Acid | [5][6] |
| CAS Number | 1393330-34-1 | [5][7] |
| Molecular Formula | C₅H₉N₃O₃ | [5] |
| Molecular Weight | 159.1 g/mol | [5][6] |
| Purity | Typically >95% | [5][7] |
| Appearance | Varies (often an oil or solid) | - |
| Solubility | Water, DMSO, DMF, DCM | [5] |
| Storage Conditions | -20°C | [5] |
Table 2: Azido-PEG1-Amine
| Property | Value | Source(s) |
| Synonyms | Amino-PEG1-Azide, 2-(2-azidoethoxy)ethan-1-amine | [8] |
| CAS Number | 464190-91-8 | [8][9] |
| Molecular Formula | C₄H₁₀N₄O | [8][10] |
| Molecular Weight | 130.15 g/mol | [8] |
| Purity | Typically >95% | [10] |
| Appearance | Colorless oil | - |
| Solubility | Water, DMSO, DMF, DCM | [9] |
| Storage Conditions | -20°C, protect from light | [8][11] |
Table 3: Azido-PEG1-Alcohol
| Property | Value | Source(s) |
| Synonyms | N₃-PEG1-OH, 2-Azidoethanol | [12] |
| CAS Number | 1517-05-1 | [13] |
| Molecular Formula | C₂H₅N₃O | - |
| Molecular Weight | 87.08 g/mol | - |
| Purity | Typically >95% | - |
| Appearance | Liquid | - |
| Solubility | Soluble in water and common organic solvents | [14] |
| Storage Conditions | -5°C, keep dry and avoid sunlight | [12] |
Table 4: Azido-PEG1-Azide
| Property | Value | Source(s) |
| Synonyms | Bis-azido-PEG1, 1-Azido-2-(2-azidoethoxy)ethane | - |
| CAS Number | 24345-74-2 | - |
| Molecular Formula | C₄H₈N₆O | - |
| Molecular Weight | 156.15 g/mol | [15] |
| Purity | Typically >95% | - |
| Appearance | Colorless oil | [15] |
| Solubility | DCM, THF, acetonitrile, DMF, DMSO | [15] |
| Storage Conditions | 0-10°C | [15] |
Reactivity and Signaling Pathways
The chemical utility of Azido-PEG1 linkers is defined by the reactivity of their terminal functional groups. The azide group is primarily used for cycloaddition reactions, while the other terminus engages in more traditional bioconjugation chemistry.
Azide Group Reactivity: Click Chemistry
The azide moiety is relatively inert to common biological functional groups, making it an ideal bioorthogonal handle.[2] It undergoes highly efficient cycloaddition reactions with alkynes to form a stable triazole linkage.[1][2]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic "click" reaction, where a copper(I) catalyst mediates the reaction between a terminal alkyne and an azide, exclusively forming the 1,4-disubstituted triazole isomer.[11][16] The reaction is rapid, high-yielding, and can be performed in aqueous conditions.[17]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN) without the need for a cytotoxic copper catalyst.[8][] The release of ring strain provides the driving force for the reaction, making it ideal for applications in living systems.[][19]
Secondary Functional Group Reactivity
-
Carboxylic Acid (-COOH): The terminal carboxyl group of Azido-PEG1-acid can be activated to react with primary amines (e.g., lysine (B10760008) residues in proteins).[5] This is commonly achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond.[3][5]
-
Amine (-NH₂): The primary amine of Azido-PEG1-amine is nucleophilic and can react with activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones to form stable amide or imine bonds, respectively.[3][8]
-
Hydroxyl (-OH): The hydroxyl group of Azido-PEG1-alcohol can be used for further derivatization or conjugation through reactions like esterification or conversion to a more reactive leaving group.[12][20]
Mandatory Visualization: Bioconjugation Workflow
The following diagram illustrates a general workflow for conjugating two molecules (Molecule A and Molecule B) using a heterobifunctional Azido-PEG1-acid linker.
Caption: General workflow for bioconjugation using Azido-PEG1-Acid.
This workflow demonstrates the sequential conjugation capabilities of heterobifunctional PEG linkers, a core principle in the synthesis of complex biomolecules like PROTACs and ADCs.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These are general protocols and may require optimization for specific substrates.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-containing molecule to an Azido-PEG1 derivative.
Materials:
-
Azido-PEG1 derivative
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)
-
Optional: Copper-chelating ligand such as TBTA or THPTA
-
Solvent (e.g., DMSO, DMF, water, or mixtures)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Reactants: Dissolve the alkyne-functionalized molecule and a slight molar excess (1.1-1.5 equivalents) of the Azido-PEG1 derivative in the chosen solvent in a reaction vessel.[10]
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[10][11]
-
Initiation of Reaction:
-
If using a ligand, add the ligand stock solution (e.g., 0.1 equivalents of TBTA).[10]
-
Add the CuSO₄ solution (e.g., 0.1 equivalents).[10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.5-1.0 equivalents). The solution may change color, indicating the reduction of Cu(II) to Cu(I).[10][11]
-
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC, LC-MS, or other appropriate analytical techniques.[10]
-
Purification: Once the reaction is complete, the product can be purified using standard techniques such as chromatography.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of an Azido-PEG1 derivative to a molecule functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Azido-PEG1 derivative
-
DBCO-functionalized molecule (e.g., protein)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer)
-
Organic Solvent (optional, e.g., DMSO or DMF for dissolving the linker)
Procedure:
-
Prepare Stock Solutions: Dissolve the Azido-PEG1 derivative in an organic solvent like DMSO to a known concentration (e.g., 10 mM). Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).[8]
-
SPAAC Reaction: Add a molar excess (typically 5-20 fold) of the Azido-PEG1 stock solution to the solution of the DBCO-functionalized molecule.[8] Ensure the final concentration of the organic solvent is low (<10%) if working with sensitive biomolecules like proteins.[8]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can proceed overnight at 4°C.[8]
-
Monitoring and Purification: Monitor the reaction by SDS-PAGE, LC-MS, or other relevant methods. Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate techniques to remove excess linker.[14]
Protocol for Amide Bond Formation using Azido-PEG1-Acid and EDC/NHS
This two-step protocol describes the conjugation of Azido-PEG1-acid to an amine-containing molecule.
Materials:
-
Azido-PEG1-acid
-
Amine-containing molecule
-
Activation Buffer: 0.1M MES, 0.5M NaCl, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching solution (e.g., 2-Mercaptoethanol or hydroxylamine)
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid:
-
Conjugation to Amine:
-
Immediately add the activated Azido-PEG1-NHS ester solution to the amine-containing molecule, which has been dissolved in the Coupling Buffer. The reaction with amines is most efficient at pH 7.2-8.0.[3][6]
-
Alternatively, the excess EDC and activation byproducts can be removed using a desalting column, exchanging the buffer to the Coupling Buffer before adding the amine-containing molecule.[6]
-
-
Reaction and Quenching:
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.[9]
-
Quench the reaction by adding a quenching solution like hydroxylamine (B1172632) to a final concentration of 10mM to hydrolyze any unreacted NHS esters.[21]
-
-
Purification: Purify the final conjugate using a desalting column or other chromatography methods to remove quenching reagents and unreacted molecules.[21]
References
- 1. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. nbinno.com [nbinno.com]
- 14. broadpharm.com [broadpharm.com]
- 15. nbinno.com [nbinno.com]
- 16. Click Chemistry [organic-chemistry.org]
- 17. broadpharm.com [broadpharm.com]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. Azido-PEG7-acid | PROTAC Linkers | | Invivochem [invivochem.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
